molecular formula C11H7NO3S2 B8776802 5-Benzo[1,3]dioxol-5-ylmethylene-2-thioxo-thiazolidin-4-one

5-Benzo[1,3]dioxol-5-ylmethylene-2-thioxo-thiazolidin-4-one

Cat. No. B8776802
M. Wt: 265.3 g/mol
InChI Key: NGCBEAPNPMOYEM-UHFFFAOYSA-N
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Description

5-Benzo[1,3]dioxol-5-ylmethylene-2-thioxo-thiazolidin-4-one is a useful research compound. Its molecular formula is C11H7NO3S2 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzo[1,3]dioxol-5-ylmethylene-2-thioxo-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzo[1,3]dioxol-5-ylmethylene-2-thioxo-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H7NO3S2

Molecular Weight

265.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H7NO3S2/c13-10-9(17-11(16)12-10)4-6-1-2-7-8(3-6)15-5-14-7/h1-4H,5H2,(H,12,13,16)

InChI Key

NGCBEAPNPMOYEM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=S)S3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Twenty grams (133.2 mmol) of piperonal were reacted with 17.74 g (133.2 mmol)of rhodanine in 38.24 g (466.2 mmol) of glacial acetic acid at reflux for about 3 hours. The mixture was then poured into water and stirred overnight. A precipitate formed which was recovered by filtration and then air dried overnight to provide 27.8 g of title product. m.p. 194°-195° C.
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133.2 mmol
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17.74 g
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38.24 g
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a 24 ml vial was placed 1 g of commercially available rhodanine, 1.3 g of piperonal and 0.5 ml of TEA in 10 ml of DME. The reaction was stirred for 5 h at 120° C. and then cooled to room temperature upon which the final product precipitated. The solid was filtered and washed with DME affording 1.6 g (80%) of orange powder.
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1.3 g
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0.5 mL
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10 mL
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